![molecular formula C20H16 B14343372 10-Phenyl-4b,9-dihydrobenzo[a]azulene CAS No. 92688-63-6](/img/structure/B14343372.png)
10-Phenyl-4b,9-dihydrobenzo[a]azulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Phenyl-4b,9-dihydrobenzo[a]azulene is a complex organic compound belonging to the azulene family. Azulenes are non-alternant, bicyclic aromatic hydrocarbons known for their intense blue color and unique chemical properties. This compound is characterized by a phenyl group attached to the azulene core, which significantly influences its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Phenyl-4b,9-dihydrobenzo[a]azulene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopentadiene and aromatic aldehydes, followed by a series of cyclization and reduction steps. The reaction conditions often require the presence of catalysts such as palladium or platinum and may involve high temperatures and pressures to facilitate the formation of the azulene ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of intermediates and final products through techniques such as distillation, crystallization, and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
10-Phenyl-4b,9-dihydrobenzo[a]azulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into its fully saturated form.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups onto the azulene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Nitric acid for nitration, halogens like chlorine or bromine for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully saturated azulene derivatives.
Substitution: Nitro, halogenated, and other substituted azulene compounds.
Applications De Recherche Scientifique
10-Phenyl-4b,9-dihydrobenzo[a]azulene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying aromaticity and electronic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of peptic ulcers and as an anti-cancer agent.
Mécanisme D'action
The mechanism of action of 10-Phenyl-4b,9-dihydrobenzo[a]azulene involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing its biological and chemical activities. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azulene: The parent compound of the azulene family, known for its intense blue color and unique aromatic properties.
Guaiazulene: A naturally occurring derivative of azulene, found in chamomile oil and known for its anti-inflammatory properties.
Uniqueness
This structural modification allows for a broader range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
92688-63-6 |
|---|---|
Formule moléculaire |
C20H16 |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
10-phenyl-4b,9-dihydrobenzo[a]azulene |
InChI |
InChI=1S/C20H16/c1-3-9-15(10-4-1)20-18-13-6-2-5-11-16(18)17-12-7-8-14-19(17)20/h1-12,14,16H,13H2 |
Clé InChI |
WIPZUGVIDRVUKC-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=CC2C1=C(C3=CC=CC=C23)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


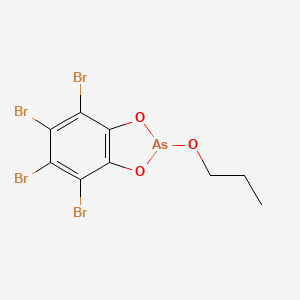
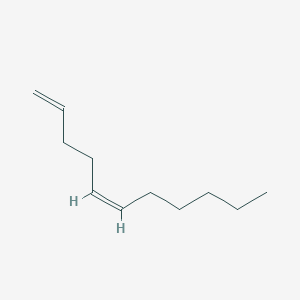

![3-(Hydroxymethyl)-1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-ol](/img/structure/B14343315.png)
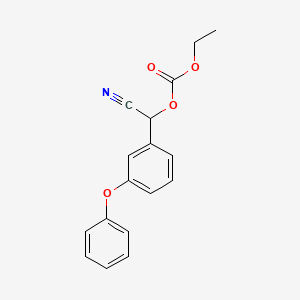

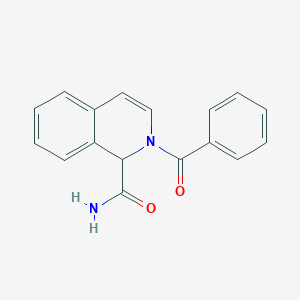

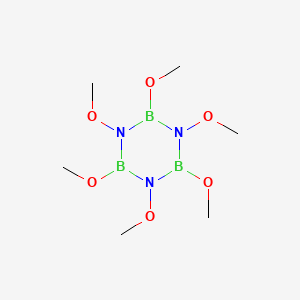
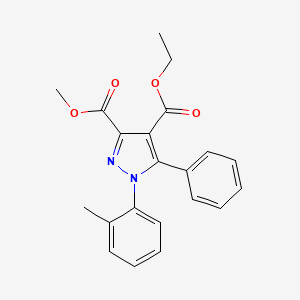
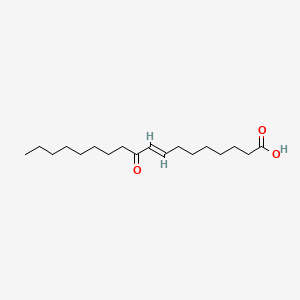
![1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine](/img/structure/B14343353.png)
![2-[(6-Chloro-9H-purin-9-yl)methoxy]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14343365.png)
![Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate](/img/structure/B14343381.png)
